Compound Description: These compounds, represented by the general formula (I) in the research, are characterized by two alkyl substitutions at the 3-position of the indol-2-one core. Various substituents are possible on these alkyl groups and the core structure. These derivatives are investigated for their potential in treating central nervous system disorders. []
Relevance: This class of compounds shares the core 1,3-dihydro-2H-indol-2-one structure with the target compound, 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. The presence of diverse substituents at the 3-position highlights the potential for modifications at this position while retaining the core scaffold. []
3-Hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one
Compound Description: This compound represents a simplified analog of the target compound. It retains the 3-hydroxy substituent and features a phenyl group at the 3-position of the 1,3-dihydro-2H-indol-2-one core. The crystal structure of this compound has been elucidated. []
Relevance: This compound highlights the fundamental structural elements present in the target compound, 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. The presence of the 3-hydroxy and 3-phenyl groups suggests their importance in the overall structure-activity relationship of this class of compounds. []
Compound Description: Ziprasidone and its various salts (mesylate, hydrochloride) are mentioned for their use as dopamine D2 antagonists and their application in treating psychotic disorders. [, , , , , ]
Relevance: While structurally distinct from 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one at the 3-position, ziprasidone shares the core 1,3-dihydro-2H-indol-2-one structure. This highlights the versatility of this scaffold in developing compounds with diverse biological activities. [, , , , , ]
Compound Description: These derivatives, designed as prodrugs of ziprasidone, explore modifications at the indole nitrogen. The acyl groups are designed to be cleaved in vivo, releasing the active ziprasidone. []
Relevance: Though not directly comparable to 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, these derivatives emphasize the possibility of derivatization on the indole nitrogen for modulating pharmacological properties. []
Compound Description: This series of compounds exhibits antibacterial, antifungal, and antioxidant properties. They feature a complex substituent at the 3-position of the 1,3-dihydro-2H-indol-2-one core. []
Relevance: These compounds highlight the structural diversity possible at the 3-position of the 1,3-dihydro-2H-indol-2-one scaffold and its influence on biological activity. Though structurally different from 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, they underscore the potential of this core structure in medicinal chemistry. []
1,2,3-Triazoles derived from 3-Diazo-1,3-dihydro-2H-indol-2-one
Compound Description: These triazole derivatives are synthesized from 3-diazo-1,3-dihydro-2H-indol-2-one derivatives and enaminones. The reaction proceeds through a unique nitrogen transfer mechanism. [, ]
Relevance: Although these triazoles are not directly analogous to 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, their synthesis highlights the reactivity of the 3-position in 1,3-dihydro-2H-indol-2-one for derivatization. [, ]
Compound Description: LY195115 is a potent cardiotonic agent and a potent inhibitor of cyclic AMP phosphodiesterase. It features a dihydropyridazinone ring linked to the 5-position of the 1,3-dihydro-2H-indol-2-one core and two methyl groups at the 3-position. [, ]
Relevance: While structurally distinct from 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one at the 3-position, LY195115 exemplifies the potential of modifying the 1,3-dihydro-2H-indol-2-one scaffold to achieve potent biological activity. The presence of geminal dimethyl substitution at the 3-position is notable. [, ]
Compound Description: These derivatives, specifically 3-[1-(2-aryl-2-hydroxyethyl)-4-piperidylidene]-1,3-dihydro-2H-indol-2-one (II), are investigated for their antihypertensive potential. []
Relevance: These compounds showcase the potential for incorporating a piperidylidene moiety at the 3-position of the 1,3-dihydro-2H-indol-2-one core. Although structurally different from 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, this modification underscores the versatility of the core scaffold for developing compounds with varying pharmacological activities. []
(3E)-3-[(4-Butylphenyl)imino]-1,3-dihydro-2H-indol-2-one and (3)-3-[(4-Ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
Compound Description: These compounds are characterized by an imine linkage at the 3-position connecting the 1,3-dihydro-2H-indol-2-one core to a substituted phenyl ring. [, ]
Relevance: These structures emphasize the feasibility of introducing an imine functionality at the 3-position of the 1,3-dihydro-2H-indol-2-one scaffold. Though they lack the 3-hydroxy substituent present in the target compound, 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, they demonstrate the potential for structural modifications at this position to influence the compound's overall properties. [, ]
Compound Description: Maxipost™ is under investigation as a neuroprotective agent for stroke treatment. It possesses a chiral center at the 3-position and features a substituted phenyl ring directly attached to the core. []
Relevance: This compound emphasizes the potential for introducing chirality at the 3-position of the 1,3-dihydro-2H-indol-2-one scaffold and incorporating halogens and a methoxy group on the phenyl ring. Though structurally different from 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, it highlights the scaffold's potential in developing therapeutic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.